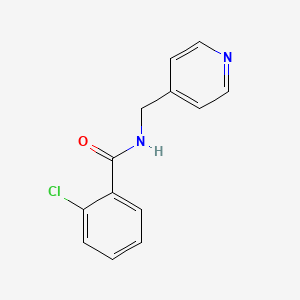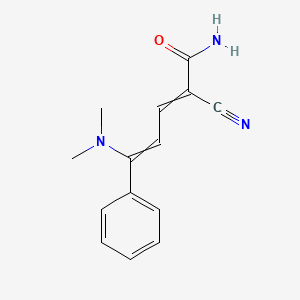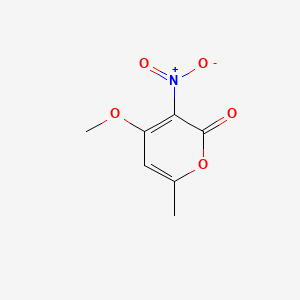
1-(3-Indolyl(methylthio)methylene)piperidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Indolyl(methylthio)methylene)piperidinium iodide is a chemical compound with the molecular formula C15H19N2SI. It is known for its unique structure, which includes an indole moiety linked to a piperidinium ring via a methylthio group.
Méthodes De Préparation
The synthesis of 1-(3-Indolyl(methylthio)methylene)piperidinium iodide typically involves the reaction of indole derivatives with piperidinium salts under specific conditions. One common method includes the use of methylthio reagents to introduce the methylthio group into the indole structure, followed by the formation of the piperidinium iodide salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Indolyl(methylthio)methylene)piperidinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles under appropriate conditions
Applications De Recherche Scientifique
1-(3-Indolyl(methylthio)methylene)piperidinium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 1-(3-Indolyl(methylthio)methylene)piperidinium iodide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the methylthio group can modulate the compound’s reactivity and binding affinity. These interactions can lead to the modulation of cellular processes and pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
1-(3-Indolyl(methylthio)methylene)piperidinium iodide can be compared with other indole derivatives and piperidinium salts:
1-(1H-Indol-3-ylmethyl)-1-methyl-piperidinium iodide: Similar structure but lacks the methylthio group.
1-(3-Indolyl(methylthio)methylene)pyridinium iodide: Similar structure but with a pyridinium ring instead of a piperidinium ring.
1-(3-Indolyl(methylthio)methylene)ammonium iodide: Similar structure but with an ammonium group instead of a piperidinium ring .
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
54921-49-2 |
|---|---|
Formule moléculaire |
C15H19IN2S |
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
3-[methylsulfanyl(piperidin-1-ium-1-ylidene)methyl]-1H-indole;iodide |
InChI |
InChI=1S/C15H18N2S.HI/c1-18-15(17-9-5-2-6-10-17)13-11-16-14-8-4-3-7-12(13)14;/h3-4,7-8,11H,2,5-6,9-10H2,1H3;1H |
Clé InChI |
OMFIBMTXPDPQIC-UHFFFAOYSA-N |
SMILES canonique |
CSC(=[N+]1CCCCC1)C2=CNC3=CC=CC=C32.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)

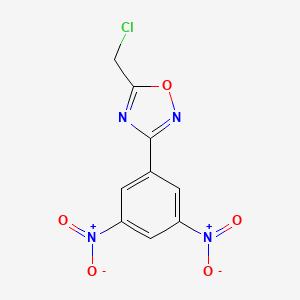
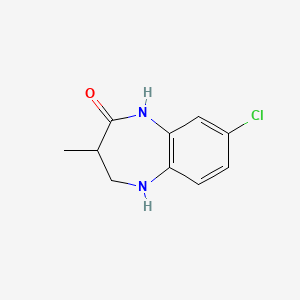
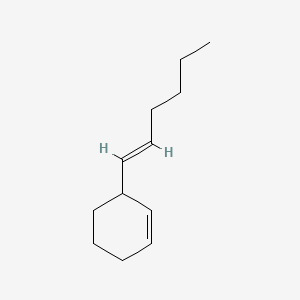
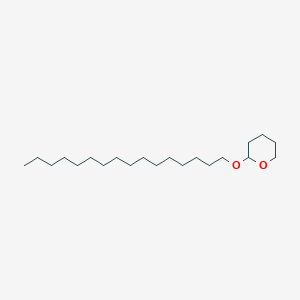
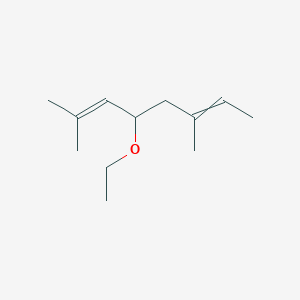
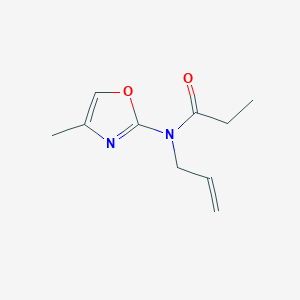
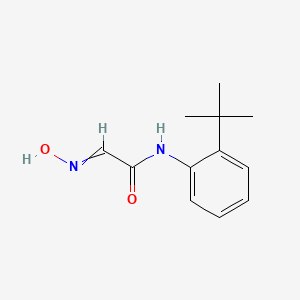

![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
